
3-(Undecylamino)propan-1-ol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Undecylamino)propan-1-ol;hydrochloride: is an organic compound that belongs to the class of alcohols and amines. It is characterized by the presence of an amino group attached to an undecyl chain and a hydroxyl group attached to a propyl chain. This compound is often used in various chemical and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Undecylamino)propan-1-ol;hydrochloride typically involves the reaction of undecylamine with 3-chloropropanol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amino group of undecylamine attacks the carbon atom bonded to the chlorine atom in 3-chloropropanol, resulting in the formation of 3-(Undecylamino)propan-1-ol. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions:
Oxidation: 3-(Undecylamino)propan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form primary amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in 3-(Undecylamino)propan-1-ol can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary amines, alcohols.
Substitution: Halogenated derivatives, other substituted products.
科学研究应用
Chemistry: 3-(Undecylamino)propan-1-ol;hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of surfactants, polymers, and other specialty chemicals.
Biology: In biological research, this compound is used to study the interactions between amino groups and biological molecules. It can be used as a model compound to investigate the behavior of amines in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates with specific biological activities.
Industry: In industrial applications, this compound is used as a surfactant, emulsifier, and corrosion inhibitor. It is also employed in the formulation of personal care products, detergents, and lubricants.
作用机制
The mechanism of action of 3-(Undecylamino)propan-1-ol;hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and other polar interactions. These interactions can influence the compound’s behavior in biological systems and its effectiveness in industrial applications.
相似化合物的比较
3-(Decylamino)propan-1-ol: Similar structure but with a shorter alkyl chain.
3-(Dodecylamino)propan-1-ol: Similar structure but with a longer alkyl chain.
3-(Octylamino)propan-1-ol: Similar structure but with an even shorter alkyl chain.
Uniqueness: 3-(Undecylamino)propan-1-ol;hydrochloride is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties. The undecyl chain provides a balance between hydrophobic and hydrophilic characteristics, making it suitable for various applications in chemistry, biology, medicine, and industry.
属性
CAS 编号 |
88552-81-2 |
|---|---|
分子式 |
C14H32ClNO |
分子量 |
265.86 g/mol |
IUPAC 名称 |
3-(undecylamino)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C14H31NO.ClH/c1-2-3-4-5-6-7-8-9-10-12-15-13-11-14-16;/h15-16H,2-14H2,1H3;1H |
InChI 键 |
OLPHMHLDXHCPQH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCNCCCO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[Bis(benzyloxy)phosphoryl]-L-valyl-L-phenylalaninamide](/img/structure/B14380915.png)
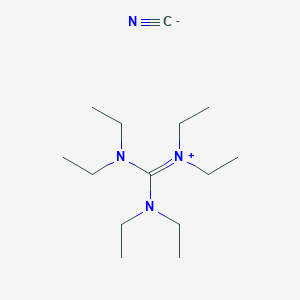
silane](/img/structure/B14380923.png)

![3-Methoxy-2-[2-(methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid](/img/structure/B14380939.png)
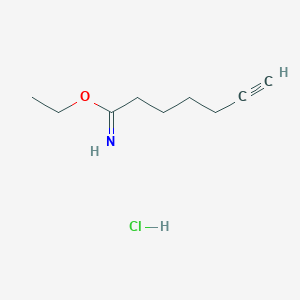
![3,3-dimethyl-2-[(E)-2-(2-phenyl-1H-indol-3-yl)ethenyl]-5-propylindole](/img/structure/B14380947.png)
![5-[3-(Trifluoromethyl)phenyl]furan-2-carboximidamide](/img/structure/B14380959.png)
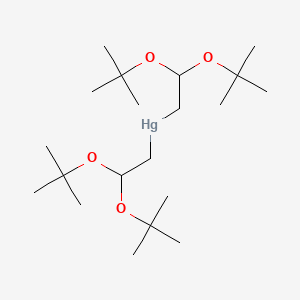
![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 1,3,6-trimethyl-](/img/structure/B14380992.png)
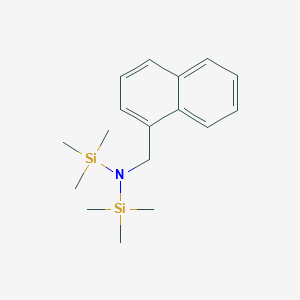
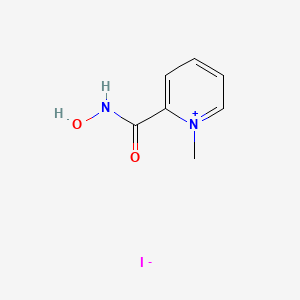

![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14381006.png)
